molecular formula C10H30OSi5 B12552105 Oxapentasilacyclohexane, decamethyl- CAS No. 143584-19-4

Oxapentasilacyclohexane, decamethyl-

Katalognummer: B12552105
CAS-Nummer: 143584-19-4
Molekulargewicht: 306.77 g/mol
InChI-Schlüssel: ZIPBMWWWYUVJGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxapentasilacyclohexane, decamethyl- is an organosilicon compound with the chemical formula C10H30O5Si5. It is a colorless and odorless liquid that is slightly volatile. This compound is classified as a cyclomethicone and is commonly used in various cosmetic and personal care products due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxapentasilacyclohexane, decamethyl- can be synthesized by treating octamethylcyclotetrasiloxane with aqueous hydrochloric acid and a normal C6-16 alkyl sulfonic acid. The reaction is carried out at elevated temperatures to achieve good yields .

Industrial Production Methods: The industrial production of oxapentasilacyclohexane, decamethyl- involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The process typically includes distillation and purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Oxapentasilacyclohexane, decamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various halogenated siloxanes.

Wissenschaftliche Forschungsanwendungen

Oxapentasilacyclohexane, decamethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of oxapentasilacyclohexane, decamethyl- involves its interaction with various molecular targets and pathways. The compound acts as an emollient, providing a smooth and silky texture to cosmetic products. It forms a protective barrier on the skin, reducing water loss and enhancing the skin’s hydration. Additionally, it can penetrate the skin’s surface, delivering active ingredients to deeper layers.

Vergleich Mit ähnlichen Verbindungen

    Octamethylcyclotetrasiloxane: Another cyclomethicone with similar properties but a different molecular structure.

    Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct physical and chemical properties.

    Dodecamethylcyclohexasiloxane: A larger cyclic siloxane with higher molecular weight and different applications.

Uniqueness: Oxapentasilacyclohexane, decamethyl- is unique due to its specific molecular structure, which provides a balance of volatility and stability. This makes it particularly suitable for use in personal care products where a lightweight, non-greasy feel is desired .

Eigenschaften

CAS-Nummer

143584-19-4

Molekularformel

C10H30OSi5

Molekulargewicht

306.77 g/mol

IUPAC-Name

2,2,3,3,4,4,5,5,6,6-decamethyloxapentasilinane

InChI

InChI=1S/C10H30OSi5/c1-12(2)11-13(3,4)15(7,8)16(9,10)14(12,5)6/h1-10H3

InChI-Schlüssel

ZIPBMWWWYUVJGI-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(O[Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.